RK-682 RK-682 RK-682 is a dimeric calcium complex of the major analogue of a tetronic acid complex isolated from Streptomyces. Although reported by researchers at RIKEN in 1995, subsequent synthesis in 2001 showed that RK-682 was in fact the calcium complex formed during silica chromatography. Confusion about the structure of RK-682 has lead to the monomeric sub-unit, TAN 1364B (3-hexadecanoyl-5-hydroxymethyltetronic acid) being mis-named as RK-682 by many suppliers. 
Brand Name: Vulcanchem
CAS No.: 332131-32-5
VCID: VC0017697
InChI: InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1
SMILES: CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2]
Molecular Formula: C42H72CaO10+2
Molecular Weight: 777.106

RK-682

CAS No.: 332131-32-5

Reference Standards

VCID: VC0017697

Molecular Formula: C42H72CaO10+2

Molecular Weight: 777.106

RK-682 - 332131-32-5

CAS No. 332131-32-5
Product Name RK-682
Molecular Formula C42H72CaO10+2
Molecular Weight 777.106
IUPAC Name calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Standard InChI InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1
Standard InChIKey LNDPLBYJXMIJFP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2]
Appearance White Solid
Description RK-682 is a dimeric calcium complex of the major analogue of a tetronic acid complex isolated from Streptomyces. Although reported by researchers at RIKEN in 1995, subsequent synthesis in 2001 showed that RK-682 was in fact the calcium complex formed during silica chromatography. Confusion about the structure of RK-682 has lead to the monomeric sub-unit, TAN 1364B (3-hexadecanoyl-5-hydroxymethyltetronic acid) being mis-named as RK-682 by many suppliers. 
Synonyms CI-010;TAN 1364B
Reference RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. Hamaguchi T. et al. FEBS Lett. 1995, 372, 54. Structure-based design of a selective heparanase inhibitor as an antimetastatic agent. Ishida K. et al. Mol. Cancer Ther. 2004, 3, 1069. The mechanism of ATP-induced long-term potentiation involves extracellular phosphorylation of membrane proteins in guinea-pig hippocampal CA1 neurons. Fujii S. et al. Neurosci. Lett. 1995, 187, 130. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Sodeoka M. et al. Chem. Pharm. Bull. 2001, 49, 206
PubChem Compound 102010843
Last Modified Nov 11 2021
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